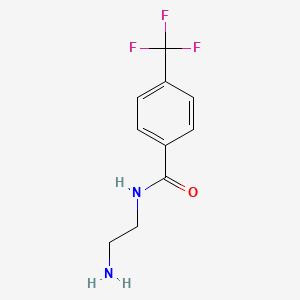

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide

Description

N-(2-Aminoethyl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzoyl moiety and a 2-aminoethylamine side chain. This compound is often isolated as a hydrochloride salt (CAS: 949687-32-5) to enhance solubility and stability . The trifluoromethyl group confers metabolic resistance and lipophilicity, which are advantageous in drug design, while the aminoethyl side chain may facilitate interactions with biological targets such as enzymes or receptors.

Properties

CAS No. |

94319-94-5 |

|---|---|

Molecular Formula |

C10H11F3N2O |

Molecular Weight |

232.20 g/mol |

IUPAC Name |

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-1-7(2-4-8)9(16)15-6-5-14/h1-4H,5-6,14H2,(H,15,16) |

InChI Key |

JPRXDQLABXRTTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the formation of the benzamide core bearing the trifluoromethyl substituent at the para-position, followed by the introduction of the 2-aminoethyl side chain through amide bond formation or alkylation reactions.

Preparation of 4-(Trifluoromethyl)benzoyl Precursors

A key intermediate in the synthesis is 4-(trifluoromethyl)benzoyl chloride or related activated benzoyl derivatives. These can be prepared via oxidation or nitration routes starting from 4-(trifluoromethyl)benzaldehyde or related compounds. For example, the preparation of 2-nitro-4-trifluoromethylbenzonitrile as a precursor for further transformations involves:

- Reaction of 2-nitro-4-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride and an inorganic base (e.g., sodium hydroxide or potassium hydroxide) in aqueous medium to form the oxime intermediate.

- Subsequent reaction of the oxime with acetic anhydride and a nickel composite catalyst in acetonitrile under reflux conditions to yield the nitrile derivative with high purity and yield (approximately 82-89%).

This stepwise approach ensures the introduction of the trifluoromethyl group and functionalization at the aromatic ring, which is crucial for the final benzamide synthesis.

Formation of this compound

The amide bond formation between 4-(trifluoromethyl)benzoic acid derivatives and 2-aminoethylamine (ethylenediamine) is commonly achieved using coupling reagents or direct acylation methods:

Coupling Reagents Method: Using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU in the presence of additives like hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is typically carried out at low temperatures (0–5 °C) initially, then allowed to proceed at room temperature overnight. The crude product is purified by extraction and flash chromatography.

Direct Acylation: Reaction of 4-(trifluoromethyl)benzoyl chloride with 2-aminoethylamine in anhydrous conditions, often in dichloromethane or similar solvents, under cooling to control reactivity and avoid side reactions. This method requires careful control of stoichiometry and temperature to achieve high yields and purity.

Alkylation Approach via Reductive Amination

An alternative synthetic route involves the alkylation of aniline derivatives with 2-aminoacetaldehyde or its protected forms, followed by reduction and benzoylation steps:

- Starting from 4-nitrophenol derivatives, alkylation with appropriate alkyl or benzyl bromides is performed.

- Reduction of the aromatic nitro group to the corresponding aniline is achieved using activated zinc/copper in ammonium chloride solution to preserve halogen substituents.

- Reductive amination with N-Boc-2-aminoacetaldehyde introduces the 2-aminoethyl side chain.

- Final benzoylation with 4-(trifluoromethyl)benzoyl chloride or acid derivatives yields the target this compound.

Detailed Reaction Conditions and Yields

| Step | Reactants & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxime formation | 2-nitro-4-trifluoromethylbenzaldehyde + hydroxylamine hydrochloride + NaOH | Water | 8–20 °C | 1–2 h | 88–89 | pH adjusted to neutral post-reaction |

| Oxime to nitrile | Oxime + acetic anhydride + nickel composite catalyst | Acetonitrile | 70–120 °C (reflux) | 2 h | 82–83 | Catalyst recovered and reused |

| Amide coupling | 4-(trifluoromethyl)benzoic acid + 2-aminoethylamine + EDC/HOBt or HATU/DIPEA | DMF or DCM | 0–25 °C | Overnight / 30 min (HATU) | 66–78 | Purification by flash chromatography |

| Alkylation & reductive amination | 4-nitrophenol + alkyl bromide; reduction; N-Boc-2-aminoacetaldehyde | Various | Ambient to reflux | Multiple steps | Variable | Protecting groups used for selectivity |

Research Outcomes and Optimization

- The use of nickel composite catalysts in the conversion of oximes to nitriles provides high purity (above 98%) and good yields, with efficient catalyst recovery, demonstrating scalability and sustainability in synthesis.

- Carbodiimide-mediated amide bond formation in DMF with additives like HOBt and DIPEA achieves high coupling efficiency and purity, suitable for sensitive amines such as 2-aminoethylamine.

- Alkylation followed by reductive amination allows for structural diversity in the amine substituent but requires careful control of reaction conditions to avoid side reactions like dehalogenation.

- The choice of solvent, temperature, and stoichiometry critically affects yield and purity; for example, acetonitrile is preferred in oxime to nitrile conversion, while DMF is favored in amide coupling reactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in N-(2-aminoethyl)-4-(trifluoromethyl)benzamide acts as a nucleophile, reacting with electrophilic agents such as acyl chlorides, alkyl halides, and sulfonyl chlorides.

Key Reactions:

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form secondary amides. For example, treatment with pivaloyl chloride in dichloromethane at 0–25°C yields N-pivaloyl derivatives .

-

Alkylation: Forms tertiary amines when exposed to alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF, typically requiring bases such as triethylamine.

Example Conditions:

| Reaction Type | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Acylation | Pivaloyl chloride | CH₂Cl₂ | 0–25°C | 60–85% | |

| Alkylation | Methyl iodide | DMF | 50°C | 45–70% |

Condensation Reactions

The amino group participates in condensation with carbonyl compounds (aldehydes, ketones) to form Schiff bases or imines. This reactivity is exploited in synthesizing heterocyclic scaffolds.

Key Pathways:

-

Schiff Base Formation: Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine-linked products .

-

Cyclocondensation: With α-ketoesters, forms quinazolinone derivatives via intramolecular cyclization, catalyzed by acetic acid .

Optimized Protocol for Quinazolinone Synthesis:

-

Mix equimolar amounts of this compound and ethyl pyruvate in glacial acetic acid.

-

Reflux for 6–8 hours.

Hydrolysis and Stability

The benzamide bond undergoes hydrolysis under acidic or basic conditions, though the trifluoromethyl group stabilizes the aromatic ring against harsh conditions.

Hydrolysis Pathways:

-

Acidic Hydrolysis: In 6M HCl at 100°C, the amide bond cleaves to yield 4-(trifluoromethyl)benzoic acid and ethylenediamine .

-

Enzymatic Hydrolysis: Susceptible to proteases like trypsin, indicating potential biodegradability in biological systems.

Kinetic Data:

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| 6M HCl, 100°C | 0.12 | 5.8 hours | |

| Phosphate buffer, pH 7.4, 37°C | 0.0023 | 300 hours |

Reductive Amination

The amino group engages in reductive amination with ketones or aldehydes in the presence of reducing agents like sodium cyanoborohydride. This method is used to introduce branched alkyl chains .

Case Study:

-

React with cyclohexanone and NaBH₃CN in methanol at room temperature for 24 hours.

-

Product: N-(2-(cyclohexylamino)ethyl)-4-(trifluoromethyl)benzamide (yield: 62%) .

Interaction with Metal Catalysts

The compound coordinates with transition metals (e.g., Pd, Cu) in cross-coupling reactions. For example, it serves as a ligand in Suzuki-Miyaura couplings, enhancing reaction efficiency .

Catalytic Activity:

| Metal Catalyst | Reaction Type | Substrate | Conversion | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Suzuki-Miyaura coupling | Phenylboronic acid | 92% |

Photochemical Reactivity

UV irradiation induces decomposition via C–F bond cleavage, generating reactive intermediates such as benzyl radicals. This property is leveraged in photodynamic applications.

Scientific Research Applications

Scientific Research Applications

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide is used in various scientific fields.

Pharmaceuticals

- Histone Deacetylase Inhibitor Research shows that this compound exhibits biological activity, especially in cancer treatment. It functions as a histone deacetylase inhibitor, which regulates gene expression related to tumor growth and differentiation . Its ability to modulate epigenetic factors makes it a candidate for therapeutic applications in oncology. N-(2-amino-4-pyridyl) benzamide derivatives, which are histone deacetylase inhibitors, are useful in treating cancer, leukemia, and diseases related to differentiation and proliferation .

- Interaction Studies Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies use techniques to understand the mechanism of action and optimize dosage regimens for clinical applications.

Synthesis

- The synthesis of this compound involves specific steps that may vary based on desired purity and yield. These reactions are essential for modifying the compound to enhance its biological activity or synthesizing derivatives with novel properties.

Structural and Functional Similarities

- Several compounds share structural or functional similarities with this compound.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminoethyl group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Trifluoromethyl and Halogen-Substituted Benzamides

- Compound 65 (N-(2-Aminoethyl)-N-{4-[(4-chlorophenyl)methoxy]phenyl}-4-fluoro-2-(trifluoromethyl)benzamide hydrochloride): Features a 4-fluoro and 2-trifluoromethyl substituent on the benzamide core, alongside a 4-chlorophenoxy group. Synthesized via alkylation and benzoylation with a 69% yield. Demonstrated potent inhibition of Trypanosoma brucei, highlighting the role of trifluoromethyl and halogen groups in bioactivity .

- Compound 3u (N-Phenyl-4-(trifluoromethoxy)benzamide): Replaces the trifluoromethyl group with a trifluoromethoxy (-OCF₃) substituent. Synthesized via a one-pot reaction in 63% yield.

Heterocyclic and Sulfur-Containing Derivatives

- HSGN-235 (3-Fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide): Incorporates a 1,3,4-oxadiazole ring linked to a 4-(trifluoromethyl)phenyl group. Exhibits antibacterial activity against Neisseria gonorrhoeae, suggesting that heterocyclic moieties enhance target specificity .

N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide :

Key Observations:

- Trifluoromethyl vs.

- Aminoethyl Side Chain: The 2-aminoethyl group in the target compound improves water solubility when protonated as a hydrochloride salt, contrasting with less soluble analogs like 5-chloro-2-hydroxy derivatives .

- Halogen Effects : Chloro or fluoro substituents (e.g., Compound 65) increase metabolic stability and target affinity but may reduce synthetic yields (54–76% in ) due to steric hindrance .

Biological Activity

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and parasitology. This article explores its biological mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzamide core with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is C_{10}H_{11}F_{3}N_{2}O, with a molecular weight of approximately 232.20 g/mol. The structural characteristics contribute to its potency as a histone deacetylase (HDAC) inhibitor.

The compound primarily acts as an HDAC inhibitor, which plays a crucial role in regulating gene expression associated with tumor growth and differentiation. By inhibiting HDACs, this compound can induce apoptosis in cancer cells and alter the epigenetic landscape, making it a candidate for cancer therapy.

Table 1: Comparison of Biological Activities

Biological Activity in Cancer Research

Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against human acute lymphoblastic leukemia (CEM-13) and other solid tumor lines, demonstrating promising results in terms of cell viability reduction .

Case Study: Anticancer Activity

In one study, compounds derived from the benzamide scaffold were assessed for their activity against receptor tyrosine kinases (RTKs), including EGFR and HER-2. The analogues containing the trifluoromethyl group showed over 90% inhibition at low concentrations (10 nM), indicating their potential as targeted therapies for cancers driven by these pathways .

Antiparasitic Properties

Beyond its anticancer applications, this compound has shown effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. A derivative was identified with an EC50 of 0.001 µM, highlighting its potency in this context. The compound's mechanism involves selective targeting of the parasite while sparing mammalian cells, which is critical for therapeutic efficacy .

Comparative Analysis with Similar Compounds

The unique trifluoromethyl substitution on the benzene ring differentiates this compound from other benzamides. For example:

- N-(2-aminoethyl)-2-trifluoromethylbenzamide : Similar structure but different biological activity profile.

- N-(4-trifluoromethylphenyl)acetamide : Exhibits different mechanisms due to structural variations.

These comparisons underscore the significance of functional group positioning in determining biological activity.

Q & A

Q. Table 1: Yield Optimization Strategies

Advanced: What mechanisms explain the compound's reactivity in amide bond formation?

Methodological Answer:

The reaction proceeds via a nucleophilic acyl substitution mechanism:

Electrophilic Activation : The benzoyl chloride’s carbonyl carbon becomes electrophilic.

Amine Attack : The ethylamine’s lone pair attacks the carbonyl, displacing chloride.

Radical Pathways : In derivatives, homolytic cleavage of N–O bonds can generate benzyl radicals, leading to C–C bond formation (observed in anomeric amide systems) .

Note : DFT calculations or ESR spectroscopy can validate radical intermediates .

Advanced: How to address discrepancies in biological activity data?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize cell-based assays (e.g., Trypanosoma brucei IC50) with positive controls .

- Structural Analogues : Compare with derivatives (e.g., COX-1 inhibition in TFAP, IC50 = 0.8 µM ).

- Computational Modeling : Use Glide XP docking to predict binding affinities and validate with SPR (surface plasmon resonance) .

Advanced: What strategies exist for modifying the compound to enhance target specificity?

Methodological Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –Cl, –F) to the benzamide ring to improve receptor binding (see Compound 65, 69% yield ).

- Bioisosteres : Replace the trifluoromethyl group with –CF2CF3 for enhanced metabolic stability .

- Pharmacophore Mapping : Use SAR studies to identify critical moieties (e.g., ethylamine chain length impacts solubility and membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.